molecular formula C12H3Br7O B1601135 2,2',3,3',4,4',5-Heptabromodiphenyl ether CAS No. 327185-13-7

2,2',3,3',4,4',5-Heptabromodiphenyl ether

Cat. No. B1601135
M. Wt: 722.5 g/mol
InChI Key: DLPNCMQTNWLTHD-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) used as a flame retardant . It is an organobromine compound . The molecular formula is C12H3Br7O and the molecular weight is 722.48 .


Molecular Structure Analysis

The molecular structure of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether consists of a diphenyl ether core with seven bromine atoms attached . The average mass is 722.480 Da and the monoisotopic mass is 715.446716 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,3,3’,4,4’,5-Heptabromodiphenyl ether include a boiling point of 489.1±45.0 °C (Predicted), a density of 2.643±0.06 g/cm3 (Predicted), and a flash point of -12 °C .

Scientific Research Applications

Environmental Contaminants and Exposure

Polybrominated diphenyl ethers (PBDEs), including 2,2',3,3',4,4',5-heptabromodiphenyl ether, have been extensively studied for their environmental presence and human exposure risks. These compounds are used as flame retardants in various products, leading to their ubiquity as environmental contaminants. A study on Swedish workers highlighted the presence of PBDE congeners in blood, indicating occupational exposure at an electronics-dismantling plant and among clerks and cleaners. The study found significantly higher levels of PBDE congeners, including 2,2',3,3',4,4',5-heptabromodiphenyl ether, in workers at the electronics-dismantling plant compared to a control group, underlining the bioavailability and occupational exposure risks of these compounds (Sjödin et al., 1999).

Photodegradation Studies

Research on the photodegradation of PBDEs, using 2,4,4'-Tribrominated diphenyl ether (a related congener) as a model, provides insight into the environmental fate of heptabromodiphenyl ethers. This study showed that PBDEs undergo photodegradation, leading to the formation of hydroxylated products and highlighting potential pathways for environmental degradation of these persistent pollutants (Cao et al., 2013).

Analytical Detection Methods

The development of analytical methods for detecting PBDEs in environmental samples is crucial for monitoring their distribution and understanding their impact. One study detailed the use of gas chromatography-mass spectrometry for determining traces of triclosans, related compounds to PBDEs, in water, sediment, and fish samples, demonstrating the importance of sensitive and reliable detection methods for environmental contaminants (Okumura & Nishikawa, 1996).

Synthesis and Characterization of PBDEs

Research on the synthesis and characterization of PBDE congeners, including heptabromodiphenyl ethers, is fundamental for studying their properties, environmental behavior, and toxicological effects. A study reported the synthesis of 32 individual PBDE congeners, providing vital data on their physicochemical properties and contributing to the assessment of their environmental and health impacts (Marsh et al., 1999).

Metabolism and Bioaccumulation

Understanding the metabolism and bioaccumulation of PBDEs is essential for evaluating their biological impacts. Research on the identification of hydroxylated metabolites in rats exposed to 2,2',4,4'-tetrabromodiphenyl ether sheds light on the metabolic pathways of PBDEs, including heptabromodiphenyl ethers, in living organisms. This study identified several hydroxylated metabolites, indicating the transformation of PBDEs through metabolic processes and their potential bioaccumulation in biological tissues (Marsh et al., 2006).

properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2,3,4-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7O/c13-4-1-2-6(10(17)8(4)15)20-7-3-5(14)9(16)12(19)11(7)18/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPNCMQTNWLTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879969
Record name BDE-170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,4',5-Heptabromodiphenyl ether

CAS RN

327185-13-7
Record name 2,2',3,3',4,4',5-Heptabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5-HEPTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18JW9IML0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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